5-Bromo-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
“5-Bromo-1-ethyl-3-methyl-1H-pyrazole” is a chemical compound with the molecular weight of 189.05 . It is used in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . In situ oxidation employing bromine can afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H9BrN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, including structures similar to "5-Bromo-1-ethyl-3-methyl-1H-pyrazole," serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, among others. The unique reactivity of these compounds facilitates the generation of versatile cynomethylene dyes and heterocycles under mild conditions, highlighting their significance in synthetic chemistry and dye synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry and Therapeutic Applications
Pyrazole derivatives exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. They have been reported to show antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral properties, among others. Methyl-substituted pyrazoles, in particular, have been highlighted for their significant medical significance, providing a foundation for the development of new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Anticancer Research
The synthesis and evaluation of pyrazoline derivatives for anticancer activity have been a focus of recent research. These studies explore innovative synthetic strategies to develop new anticancer agents, demonstrating the potential of pyrazoline-based compounds in cancer treatment. The exploration of pyrazoline derivatives in anticancer research underscores the heterocycle's versatility and significant therapeutic potential (Ray et al., 2022).
Multicomponent Synthesis of Bioactive Derivatives
Recent developments in the synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) have been highlighted. This approach emphasizes the pot, atom, and step economy (PASE) in pharmaceutical and medicinal chemistry, facilitating the synthesis of pyrazole derivatives with diverse biological activities, including antibacterial, anticancer, antifungal, and antioxidant properties (Becerra et al., 2022).
Monoamine Oxidase Inhibition
Pyrazoline has been recognized as a promising scaffold for the inhibition of monoamine oxidase (MAO), with substitutions at specific positions displaying significant activity. This finding is crucial for developing therapeutic agents targeting MAO-A and MAO-B isoenzymes, relevant in treating neurological disorders and depression (Mathew et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole with its targets and any resulting changes .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems, which could potentially affect various biochemical pathways .
Result of Action
The change in structure due to tautomerism in pyrazoles translates into changes in properties, which could potentially result in various molecular and cellular effects .
Action Environment
It’s worth noting that the structural properties of similar compounds can be used for regioselective synthesis, suggesting that the action of this compound could potentially be influenced by environmental factors .
Properties
IUPAC Name |
5-bromo-1-ethyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEIZBCGEUQTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782381-52-5 |
Source
|
Record name | 5-bromo-1-ethyl-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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